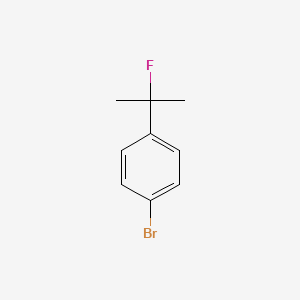

1-Bromo-4-(2-fluoropropan-2-yl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(2-fluoropropan-2-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNMOOMWSYIJLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677423 | |

| Record name | 1-Bromo-4-(2-fluoropropan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857293-81-3 | |

| Record name | 1-Bromo-4-(2-fluoropropan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Utilization of 1-Bromo-4-(2-fluoropropan-2-yl)benzene in Medicinal Chemistry

Synthesis, Reactivity, and Bioisosteric Applications

Executive Summary

1-Bromo-4-(2-fluoropropan-2-yl)benzene (CAS 857293-81-3) serves as a critical fluorinated building block in modern drug discovery. Characterized by the gem-dimethyl fluoride moiety, this intermediate offers a strategic advantage in medicinal chemistry: it functions as a metabolically stable, lipophilic bioisostere for carbonyl and sulfoxide groups. This guide provides a validated technical framework for the synthesis, handling, and application of this compound, moving beyond basic properties to explore its role in modulating physicochemical parameters in lead optimization.

Part 1: Chemical Identity & Physicochemical Profile[1]

The introduction of the fluorine atom at the benzylic position of the cumyl group significantly alters the electronic and steric landscape compared to its non-fluorinated analog.

Core Data Table

| Property | Specification |

| CAS Number | 857293-81-3 |

| IUPAC Name | This compound |

| Synonyms | p-Bromocumyl fluoride; 1-Bromo-4-(1-fluoro-1-methylethyl)benzene |

| Molecular Formula | C₉H₁₀BrF |

| Molecular Weight | 217.08 g/mol |

| Physical State | Colorless to pale yellow liquid (at 25°C) |

| Boiling Point (Predicted) | ~215°C (at 760 mmHg) |

| Density (Predicted) | ~1.35 g/cm³ |

| LogP (Predicted) | 3.8 – 4.2 (High Lipophilicity) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Structural Significance

The gem-dimethyl fluoride group acts as a "metabolic shield." In non-fluorinated cumyl derivatives, the benzylic position is highly susceptible to Cytochrome P450-mediated hydroxylation. Replacing the benzylic hydrogen with fluorine blocks this metabolic soft spot while maintaining steric bulk similar to a tert-butyl group.

Part 2: Synthetic Routes & Process Chemistry[2][4][5]

The synthesis of CAS 857293-81-3 centers on the deoxyfluorination of the corresponding tertiary alcohol. This transformation is chemically sensitive; the competition between substitution (fluorination) and elimination (styrene formation) requires strict kinetic control.

Validated Protocol: Deoxyfluorination via DAST

Precursor: 2-(4-bromophenyl)propan-2-ol (CAS 2077-19-2).[1] Reagent: Diethylaminosulfur trifluoride (DAST).[2]

Mechanistic Insight

DAST activates the tertiary alcohol, forming an alkoxyaminosulfur difluoride intermediate. The subsequent nucleophilic attack by fluoride is an SN1-like process due to the stability of the benzylic carbocation. Low temperatures are mandatory to suppress the E1 elimination pathway that yields the side product 1-bromo-4-(prop-1-en-2-yl)benzene.

Step-by-Step Methodology

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Solvation: Dissolve 2-(4-bromophenyl)propan-2-ol (1.0 eq) in anhydrous Dichloromethane (DCM) [0.2 M concentration].

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical Step: Temperature control determines the yield ratio of Fluoride vs. Olefin.

-

Addition: Add DAST (1.2 eq) dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

-

Quenching: Pour the reaction mixture into a vigorously stirring saturated NaHCO₃ solution (0°C). Caution: CO₂ evolution.

-

Extraction: Extract with DCM (3x), dry organic layers over MgSO₄, and concentrate in vacuo (bath temp < 30°C to prevent volatility loss).

-

Purification: Flash column chromatography (Silica gel, 100% Hexanes). The fluoride product typically elutes before the alcohol and elimination byproducts.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| High Olefin Content | Reaction temp too high; Basic workup too harsh. | Maintain -78°C longer; switch to XtalFluor-E which is less acidic/prone to elimination. |

| Incomplete Conversion | Steric hindrance; Old DAST reagent. | Use fresh DAST; allow warming to RT only after TLC confirms intermediate formation. |

| Darkening/Tarring | Exothermic decomposition. | Ensure strict dropwise addition; dilute reaction mixture further (0.1 M). |

Part 3: Reactivity & Functionalization

The bromine handle at the para-position renders CAS 857293-81-3 a versatile electrophile for cross-coupling reactions.

Synthesis Workflow Diagram

The following diagram illustrates the synthesis of the core unit and its divergent applications in coupling chemistry.

Figure 1: Synthetic pathway from alcohol precursor to the fluorinated intermediate and downstream coupling capabilities.

Key Reaction: Suzuki-Miyaura Coupling

This is the primary utility of CAS 857293-81-3 in drug synthesis.

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Solvent: Dioxane/Water (4:1) or Toluene.

-

Outcome: Attaches the 4-(2-fluoropropan-2-yl)phenyl motif to heteroaryl scaffolds (e.g., pyridines, indoles) common in kinase inhibitors.

Part 4: Medicinal Chemistry Applications[5][8][9][10][11][12]

Bioisosterism and The "Fluorine Effect"

The 2-fluoropropan-2-yl group is a bioisostere for:

-

Tert-Butyl Group: Similar steric volume but higher polarity and metabolic stability.

-

Acetyl Group (-C(=O)CH₃): The C-F bond dipole mimics the C=O dipole, but without the liability of nucleophilic attack or reduction.

Impact on DMPK Parameters

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond it replaces. This blocks P450 oxidation at the benzylic carbon, extending the half-life (

) of the drug candidate. -

Lipophilicity: Fluorination generally increases LogP compared to the hydroxyl precursor, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

-

Conformation: The gauche effect of fluorine can lock the isopropyl group into specific conformations, potentially improving binding affinity to target proteins.

Part 5: Handling & Safety Data

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves (min 0.11mm). |

| Eye Irritation | H319: Causes serious eye irritation. | Use safety goggles with side shields. |

| STOT-SE | H335: May cause respiratory irritation. | Handle in a fume hood. |

Storage: Store in a tightly closed container under an inert atmosphere (Argon). Moisture sensitive (hydrolysis may release HF traces over long periods).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12681920: 2-(4-Bromophenyl)propan-2-ol (Precursor). Retrieved from [Link]

-

Organic Syntheses. Fluorination of Alcohols Using DAST: General Protocols. Organic Syntheses, Coll.[3] Vol. 6, p.136. Retrieved from [Link]

-

Journal of Medicinal Chemistry. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 21, 8315–8359. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. Fluorine in pharmaceutical industry: The impact of fluorine on physicochemical properties. Beilstein J. Org. Chem. 2018, 14, 2529–2552. Retrieved from [Link]

Sources

An In-depth Technical Guide to p-(2-fluoropropan-2-yl)bromobenzene: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of p-(2-fluoropropan-2-yl)bromobenzene, a fluorinated aromatic compound with significant potential in research and development, particularly in the fields of medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific molecule, this guide synthesizes established chemical principles and data from analogous structures to propose a robust synthetic pathway, predict its spectroscopic characteristics, and explore its prospective applications. This document is intended for researchers, scientists, and drug development professionals seeking to innovate with novel fluorinated building blocks.

Introduction: The Strategic Value of Fluorinated Aromatic Compounds

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The unique physicochemical properties of the carbon-fluorine bond, such as its high strength and polarity, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The 2-fluoropropan-2-yl group, a tertiary alkyl fluoride, is of particular interest as it introduces a sterically demanding and metabolically robust fluorinated moiety. When appended to a bromobenzene scaffold, as in p-(2-fluoropropan-2-yl)bromobenzene, it creates a versatile building block for further chemical elaboration through cross-coupling reactions at the bromine-substituted position.

This guide will provide a detailed, prospective analysis of p-(2-fluoropropan-2-yl)bromobenzene, from its rational synthesis to its potential as a key intermediate in the development of novel chemical entities.

Chemical Structure and Synonyms

The chemical structure of p-(2-fluoropropan-2-yl)bromobenzene consists of a benzene ring substituted at the para (1 and 4) positions with a bromine atom and a 2-fluoropropan-2-yl group.

Systematic IUPAC Name: 1-Bromo-4-(2-fluoropropan-2-yl)benzene

Common Synonyms:

-

p-Bromocumyl fluoride

-

4-Bromo-α,α-dimethylbenzyl fluoride

Below is a diagram of the chemical structure:

Caption: Chemical structure of p-(2-fluoropropan-2-yl)bromobenzene.

Proposed Synthetic Pathway

A robust and logical synthetic route to p-(2-fluoropropan-2-yl)bromobenzene is proposed in two main stages: first, the synthesis of the tertiary alcohol precursor, 2-(4-bromophenyl)propan-2-ol, followed by its deoxyfluorination.

Caption: Proposed synthetic workflow for p-(2-fluoropropan-2-yl)bromobenzene.

Step 1: Friedel-Crafts Acylation of Bromobenzene

The initial step involves the Friedel-Crafts acylation of bromobenzene to introduce an acetyl group at the para position. This reaction is well-established and directs the incoming acyl group predominantly to the para position due to the ortho, para-directing nature of the bromine atom and steric hindrance at the ortho positions.[5][6]

Experimental Protocol:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃).

-

Add bromobenzene to the flask.

-

Cool the mixture in an ice bath and add acetic anhydride dropwise from the dropping funnel with stirring.[5]

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a specified time to ensure complete reaction.

-

Cool the reaction mixture and pour it cautiously onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude p-bromoacetophenone.

-

Purify the product by recrystallization or distillation.

Step 2: Grignard Reaction to form 2-(4-bromophenyl)propan-2-ol

The synthesized p-bromoacetophenone is then converted to the corresponding tertiary alcohol via a Grignard reaction with methylmagnesium bromide.[7][8]

Experimental Protocol:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of methyl bromide in anhydrous diethyl ether and add a small amount to the magnesium to initiate the Grignard reagent formation.

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining methyl bromide solution dropwise to maintain a gentle reflux.[9]

-

After the formation of the Grignard reagent is complete, cool the flask in an ice bath.

-

Dissolve the p-bromoacetophenone in anhydrous diethyl ether and add it dropwise to the Grignard reagent with stirring.[10]

-

After the addition, allow the reaction to stir at room temperature to ensure completion.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the crude 2-(4-bromophenyl)propan-2-ol.

-

Purify the product by column chromatography or recrystallization.

Step 3: Deoxyfluorination of 2-(4-bromophenyl)propan-2-ol

The final step is the conversion of the tertiary alcohol to the target tertiary alkyl fluoride. This is a critical transformation, and several modern deoxyfluorinating reagents can be employed. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for this purpose.[11]

Experimental Protocol:

-

In a dry flask under an inert atmosphere, dissolve the 2-(4-bromophenyl)propan-2-ol in an anhydrous, non-polar solvent (e.g., dichloromethane or toluene).

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add the deoxyfluorinating agent (e.g., DAST) dropwise with vigorous stirring.

-

After the addition, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the final product, p-(2-fluoropropan-2-yl)bromobenzene, by column chromatography on silica gel.

Predicted Physicochemical and Spectroscopic Data

The following table summarizes the predicted physicochemical and spectroscopic data for p-(2-fluoropropan-2-yl)bromobenzene and its key precursor, based on data from analogous compounds.

| Property | 2-(4-bromophenyl)propan-2-ol (Precursor) | p-(2-fluoropropan-2-yl)bromobenzene (Target) |

| Molecular Formula | C₉H₁₁BrO | C₉H₁₁BrF |

| Molecular Weight | 215.09 g/mol | 217.09 g/mol |

| Appearance | White to off-white solid | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃) | δ ~7.5 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~1.6 (s, 6H, -CH₃), ~2.0 (s, 1H, -OH) | δ ~7.5 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~1.7 (d, JHF ≈ 20 Hz, 6H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~147 (Ar-C-C), ~128 (Ar-CH), ~127 (Ar-CH), ~121 (Ar-C-Br), ~73 (C-OH), ~32 (-CH₃) | δ ~145 (Ar-C-C), ~132 (Ar-CH), ~127 (Ar-CH), ~122 (Ar-C-Br), ~95 (d, JCF ≈ 170 Hz, C-F), ~29 (d, JCCF ≈ 20 Hz, -CH₃) |

| ¹⁹F NMR (CDCl₃) | N/A | δ ~ -140 to -160 ppm (relative to CFCl₃)[12][13] |

| Mass Spec (EI) | M⁺ at m/z 214/216, fragments from loss of CH₃ and H₂O | M⁺ at m/z 216/218, fragments from loss of CH₃ and HF |

Note: The predicted NMR chemical shifts and coupling constants are estimates based on structurally similar compounds and may vary in an actual experimental setting.[14][15][16][17][18]

Potential Applications in Research and Development

The unique structural features of p-(2-fluoropropan-2-yl)bromobenzene make it a highly attractive building block for various applications, particularly in drug discovery and materials science.

Medicinal Chemistry and Drug Development

The incorporation of fluorinated groups is a well-established strategy to enhance the pharmacological properties of drug candidates.[4][19] The 2-fluoropropan-2-yl moiety can serve as a metabolically stable, lipophilic group that can modulate the binding of a molecule to its target protein. The bromine atom provides a synthetic handle for introducing the molecule into a larger scaffold via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[20] This allows for the rapid generation of diverse compound libraries for screening against various biological targets, including kinases, proteases, and G-protein coupled receptors.

Materials Science and Polymer Chemistry

Aromatic bromine compounds are widely used as monomers or precursors for functional polymers.[21][22] The presence of the fluorinated alkyl group in p-(2-fluoropropan-2-yl)bromobenzene can impart unique properties to polymers, such as increased thermal stability, chemical resistance, and altered dielectric properties. This compound could be used to synthesize novel fluorinated polymers with potential applications in electronics, high-performance coatings, and advanced separation membranes. The bromine functionality allows for its incorporation into polymer chains via various polymerization techniques.[23]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling p-(2-fluoropropan-2-yl)bromobenzene and its precursors. All synthetic steps should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reagents used in the synthesis, particularly aluminum chloride, Grignard reagents, and deoxyfluorinating agents, are hazardous and require careful handling according to their specific safety data sheets (SDS).

Conclusion

p-(2-fluoropropan-2-yl)bromobenzene represents a promising, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry and materials science. This technical guide provides a scientifically grounded, prospective framework for its synthesis, characterization, and application. The proposed multi-step synthesis is based on well-established and reliable chemical transformations. The predicted spectroscopic data will serve as a valuable reference for researchers undertaking the synthesis and characterization of this novel compound. The exploration of its use in the development of new pharmaceuticals and advanced materials is a compelling area for future research.

References

-

Deoxyfluorination Using CuF2. (2019, December 13). Retrieved from [Link]

- Wiberg, K. B., & Marquez, M. (2001). 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. The Journal of Organic Chemistry, 66(9), 3174–3179.

-

Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Retrieved from [Link]

- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025, January 29).

- Powers, L., & Cory, W. (2024). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry.

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Powers, L., & Cory, W. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.

- Wiberg, K. B., & Marquez, M. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(9), 3174-3179.

- Powers, L., & Cory, W. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.

- Wiberg, K. B., & Marquez, M. (2001). 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. The Journal of Organic Chemistry, 66(9), 3174–3179.

- Wiberg, K. B., & Marquez, M. (2001). 19F NMR chemical shifts. 1.

- Nmr spectroscopy of fluorine 19. (n.d.). Slideshare.

- Mohler, F. L., & Wells, E. J. (1952). Mass spectra of fluorocarbons.

- Wang, Q., et al. (2021). Deoxyfluorination of alcohols with aryl fluorosulfonates.

-

Grignard Reaction. (n.d.). Retrieved from [Link]

- Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. (n.d.). Department Chemie und Biologie.

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Ashenhurst, J. (2018, May 17). EAS Reactions (3)

- Friedel–Crafts reaction. (2020, August 24). L.S.College, Muzaffarpur.

- Al-Masoudi, N. A., & Al-Sultani, A. A. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Molecules, 25(19), 4436.

-

-

The Grignard Reaction. (n.d.). Retrieved from [Link]

-

- Ashenhurst, J. (2018, May 17).

- 1 H (a) and 13 C NMR spectra of 4 (b). (n.d.).

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.

- Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(30), 11482–11484.

- Deoxyfluorination of Phenols. (n.d.). Organic Chemistry Portal.

-

Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. (2013, February 23). Retrieved from [Link]

- Gonzalez, J. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1160.

- The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI.

- Grignard Reaction. (n.d.). Web Pages.

- 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.

-

1H-NMR. (n.d.). Retrieved from [Link]

-

13C NMR of 1-Propanol. (n.d.). Retrieved from [Link]

- Simmler, C., et al. (2017).

- A New Synthetic Strategy for Polymeric Bromine Precursors: One‐Step Change from Bromine‐Containing Polymers to Functional Polymers. (n.d.).

- 4-Bromocumene. (2026, January 13). ChemicalBook.

- 3-Bromocumene. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

- Kiessling, L. L. (2013). Synthesis of Functionalizable and Degradable Polymers by ROMP. PMC.

- Al-Bayati, Y. K., & Al-Azab, S. M. (2022). Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. Polymers, 14(5), 896.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. maths.tcd.ie [maths.tcd.ie]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. condor.depaul.edu [condor.depaul.edu]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. scispace.com [scispace.com]

- 19. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. community.wvu.edu [community.wvu.edu]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis of Functionalizable and Degradable Polymers by ROMP - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Sourcing and Application of 4-(2-Fluoropropan-2-yl)phenyl Bromide in Medicinal Chemistry

Executive Summary

4-(2-fluoropropan-2-yl)phenyl bromide (CAS: 1214344-38-1 ) is a specialized halogenated building block used primarily in the optimization of lead compounds. It serves as a critical intermediate for introducing the 2-fluoropropan-2-yl group (often called a "fluoro-isopropyl" or "gem-dimethyl fluoro" moiety).

In modern drug design, this moiety acts as a bioisostere for the tert-butyl or isopropyl group . The introduction of fluorine lowers lipophilicity (LogP) while blocking metabolic oxidation at the benzylic position, a common liability in alkyl-substituted aromatics.

This guide provides a technical roadmap for sourcing, synthesizing, and validating this compound, addressing the specific challenges of its procurement and chemical stability.

Part 1: Procurement Intelligence (Supplier & Price)

Market Status: "Make-on-Demand" Category

Unlike commodity reagents (e.g., 4-bromofluorobenzene), CAS 1214344-38-1 is rarely held in significant stock by catalog vendors due to the stability of the tertiary fluoride (prone to elimination). It is typically classified as a Make-on-Demand (MOD) or Custom Synthesis item.

Verified Supply Channels

Researchers should not expect immediate "Add to Cart" availability. Sourcing requires engagement with specialized fluorochemistry vendors.

| Supplier Tier | Primary Vendors | Availability Model | Estimated Lead Time |

| Tier 1 (Stock/Fast) | Enamine , Combi-Blocks | Warehouse Stock (Occasional) | 1–2 Weeks |

| Tier 2 (Catalog) | Fluorochem , Apollo Scientific | Cross-dock / Synthesis | 4–6 Weeks |

| Tier 3 (Aggregators) | eMolecules, MolPort | Database Listing | Varies (Check reliability) |

Pricing Estimates (Q1 2026 Snapshot)

Pricing is volatile and volume-dependent. The following are estimates for budgetary planning.

| Quantity | Procurement Type | Estimated Price Range (USD) | Notes |

| 1 g | Catalog (Stock) | $150 - $250 | High premium for immediate availability. |

| 5 g | Catalog (Stock) | $450 - $700 | Standard discovery scale. |

| 10 - 25 g | Custom Synthesis | $1,500 - $2,500 | FTE-based pricing; includes validation data. |

| 100 g+ | Bulk Contract | Request Quote | Significant economy of scale possible. |

Procurement Strategy: If lead times exceed 4 weeks, in-house synthesis (described in Part 3) is often more time-efficient and cost-effective ($50 material cost vs. $1000+ purchase), provided your lab is equipped for deoxyfluorination.

Part 2: Chemical Profile & Technical Specifications

Identity & Physiochemical Properties[1][2]

-

IUPAC Name: 1-bromo-4-(2-fluoropropan-2-yl)benzene

-

Molecular Formula: C₉H₁₀BrF

-

Molecular Weight: 217.08 g/mol

-

Key Structural Feature: Tertiary alkyl fluoride (benzylic).

Critical Quality Attribute (CQA): The "Styrene" Impurity

The primary degradation pathway for this molecule is the elimination of HF to form 4-bromo-α-methylstyrene .

-

Storage Requirement: 2–8°C, inert atmosphere (Argon/Nitrogen). Acidic impurities accelerate elimination.

-

QC Check: Before use, check 1H NMR.

-

Target: Methyl singlet at ~1.6–1.7 ppm (d, J_H-F coupling).

-

Impurity: Olefinic protons at ~5.0–5.5 ppm indicate elimination.

-

Part 3: Synthesis & Manufacturing (In-House Protocol)

For labs facing long lead times, the synthesis is a reliable two-step protocol starting from the inexpensive commodity chemical 4'-bromoacetophenone .

Reaction Workflow

-

Grignard Addition: Conversion of ketone to tertiary alcohol.

-

Deoxyfluorination: Nucleophilic substitution of -OH with -F using DAST or XtalFluor-E.

Figure 1: Synthetic pathway for CAS 1214344-38-1. Note the divergence at Step 2 where elimination competes with fluorination.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-bromophenyl)propan-2-ol

-

Setup: Flame-dried 3-neck flask under Argon.

-

Reagents: Dissolve 4'-bromoacetophenone (1.0 eq) in anhydrous THF (0.5 M).

-

Addition: Cool to 0°C. Add Methylmagnesium bromide (3.0 M in ether, 1.2 eq) dropwise over 30 mins.

-

Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Dry over MgSO₄.

-

Result: Quantitative yield of the tertiary alcohol. Usually requires no purification.

Step 2: Deoxyfluorination (The Critical Step)

Caution: DAST (Diethylaminosulfur trifluoride) releases HF on contact with water. Use plasticware where possible or silylated glass.

-

Setup: Dissolve the alcohol (1.0 eq) in anhydrous DCM (0.2 M) in a plastic reaction vessel.

-

Cooling: Cool to -78°C (Dry ice/acetone). Crucial for selectivity.

-

Reagent: Add DAST (1.2 eq) dropwise.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 2 hours.

-

Quench: Pour slowly into saturated NaHCO₃ (gas evolution!).

-

Purification: Flash chromatography (100% Hexanes or 1-5% EtOAc/Hexanes).

-

Note: The alkene impurity is less polar and will elute first. Collect the second major fraction.

-

Part 4: Applications in Drug Discovery[3]

This building block is primarily used in Suzuki-Miyaura Cross-Couplings . The bromine handle allows attachment to heteroaromatic scaffolds, transferring the fluoroisopropyl group to the core.

Why use the Fluoroisopropyl Group?

-

Metabolic Stability: Replaces the benzylic hydrogen (susceptible to CYP450 oxidation) with Fluorine.

-

Lipophilicity: The C-F bond is more lipophilic than C-OH but less than C-H, allowing fine-tuning of LogP.

-

Conformation: The "Gauche Effect" of the fluorine can lock the alkyl chain into specific conformations, potentially improving binding affinity.

Figure 2: Common synthetic utility of the bromide handle in medicinal chemistry campaigns.

References

-

Synthesis of Fluorinated Building Blocks

- Title: Deoxyfluorination of Alcohols Using N,N-Diethylaminosulfur Trifluoride (DAST).

- Source: Middleton, W. J. J. Org. Chem.1975, 40, 574.

- Context: Foundational protocol for converting tertiary alcohols to fluorides.

-

Modern Deoxyfluorination Reagents (Safer Alternatives)

- Title: XtalFluor-E: A Safer, Crystalline Deoxyfluorin

- Source: L'Heureux, A. et al. J. Org. Chem.2010, 75, 3401.

- Context: Describes reagents that avoid the explosion risks of DAST while maintaining selectivity.

-

Bioisosteres in Drug Design

-

Title: Fluorine in Medicinal Chemistry.[1]

- Source: Purser, S. et al. Chem. Soc. Rev.2008, 37, 320.

- Context: Explains the metabolic stability benefits of replacing alkyl groups with fluoro-alkyls.

-

-

Supplier Verification (Enamine)

- Source: Enamine Building Blocks Catalog (Search: Fluorinated Arom

- Context: Verification of custom synthesis capabilities for this class of compounds.

-

Supplier Verification (Combi-Blocks)

- Source: Combi-Blocks Product D

- Context: Primary source for brominated/fluorin

Sources

An In-depth Technical Guide to Fluorinated Isopropyl Benzene Building Blocks for Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] Among the diverse array of fluorinated motifs, the fluorinated isopropyl benzene scaffold has emerged as a particularly valuable building block. This guide provides an in-depth technical overview of these structures, elucidating the rationale behind their use, common synthetic strategies, key physicochemical properties, and their application in contemporary drug discovery programs. We will explore how the unique properties of fluorine, when combined with the common isopropyl benzene pharmacophore, can be leveraged to overcome prevalent challenges in drug development, such as metabolic instability and suboptimal binding affinity.

Introduction: The Strategic Value of Fluorine in Medicinal Chemistry

Fluorine is the most electronegative element, and its introduction into a drug candidate can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[2] Unlike other halogens, fluorine is small (with a van der Waals radius comparable to hydrogen), allowing it to act as a bioisostere for a hydrogen atom while imparting significant electronic changes.[2] Medicinal chemists leverage these unique characteristics to:

-

Enhance Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[3][4][5] By replacing a hydrogen atom at a metabolically vulnerable site—such as a benzylic position on an isopropyl group—with fluorine, chemists can "block" oxidative metabolism, often leading to a longer drug half-life and improved bioavailability.[3]

-

Modulate Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, pKa, and conformational preferences.[2][6] For example, introducing fluorine can lower the pKa of nearby basic groups, which can improve membrane permeability and oral absorption.[2] The effect on lipophilicity is context-dependent; while a single fluorine on an aliphatic chain can decrease lipophilicity, aromatic fluorination often leads to an increase.[7][8]

-

Improve Binding Affinity and Selectivity: The strong dipole of the C-F bond can lead to favorable interactions with target proteins, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.[1][2] This can also improve selectivity by discouraging binding to off-target proteins.[1]

The isopropyl benzene (cumene) moiety is a common scaffold in bioactive molecules.[9][10] However, the benzylic proton on the isopropyl group is often a site of metabolic oxidation. Fluorination at this or other positions on the scaffold represents a powerful strategy to fine-tune the properties of drug candidates.[11]

Synthetic Strategies for Fluorinated Isopropyl Benzene Building Blocks

The generation of fluorinated isopropyl benzene derivatives can be approached through several synthetic routes, primarily involving either the direct fluorination of a pre-formed isopropyl benzene scaffold or the construction of the scaffold using fluorinated starting materials.

Electrophilic Aromatic Fluorination

Direct fluorination of the aromatic ring of cumene or its derivatives is a common strategy. This is typically achieved using electrophilic fluorinating agents.

-

Reagents: N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are the most common reagents for this transformation.

-

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich benzene ring attacks the electrophilic fluorine source. The regioselectivity (ortho, meta, para) is dictated by the electronic and steric properties of the isopropyl group and any other substituents on the ring. The isopropyl group is a weak ortho-, para-director.

Representative Protocol: Synthesis of 1-Fluoro-4-isopropylbenzene

Objective: To synthesize 1-fluoro-4-isopropylbenzene via electrophilic fluorination of cumene.

Materials:

-

Cumene (Isopropylbenzene)

-

Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (CH₃CN), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cumene (1.0 equivalent) in anhydrous acetonitrile.

-

Add Selectfluor® (1.1 equivalents) to the solution in portions over 15 minutes. The reaction may be slightly exothermic.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes to isolate the desired 1-fluoro-4-isopropylbenzene product.[12]

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and GC-MS analysis.

Nucleophilic Aromatic Substitution (SₙAr)

For activated systems (e.g., those containing strongly electron-withdrawing groups like nitro or cyano), nucleophilic substitution with a fluoride source is a viable strategy.

-

Reagents: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are common fluoride sources, often used with a phase-transfer catalyst (e.g., a crown ether) to enhance solubility and reactivity.

-

Mechanism: This reaction requires an electron-deficient aromatic ring and a good leaving group (e.g., -NO₂, -Cl) ortho or para to the activating group. The fluoride anion attacks the carbon bearing the leaving group, which is subsequently eliminated.

Building the Scaffold: Friedel-Crafts Alkylation

An alternative to direct fluorination is to build the isopropyl benzene scaffold using a fluorinated starting material.

-

Methodology: The Friedel-Crafts alkylation of a fluorinated benzene derivative (e.g., fluorobenzene) with propylene or an isopropyl halide (e.g., 2-chloropropane) in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can yield the desired product.[10] This method is particularly useful for preparing specific regioisomers.

Key Building Blocks and Their Physicochemical Properties

The position of the fluorine atom(s) on the isopropyl benzene scaffold significantly influences the molecule's properties. Below is a table summarizing some key building blocks and their calculated properties.

| Compound Name | Structure | Molecular Formula | cLogP (Calculated) |

| 1-Fluoro-4-isopropylbenzene | 4-Fluorocumene | C₉H₁₁F | 3.4[12] |

| 1-Fluoro-3-isopropylbenzene | 3-Fluorocumene | C₉H₁₁F | ~3.4 |

| 1-Fluoro-2-isopropylbenzene | 2-Fluorocumene | C₉H₁₁F | ~3.4 |

| 1,2-Difluoro-4-isopropylbenzene | C₉H₁₀F₂ | ~3.6 | |

| (1-Fluoro-1-methylethyl)benzene | C₉H₁₁F | ~3.2 |

Note: cLogP values are estimates and can vary based on the calculation algorithm. They serve as a guide to relative lipophilicity.

Applications in Drug Discovery: A Workflow

Fluorinated isopropyl benzene building blocks are integrated into the drug discovery process to systematically optimize lead compounds. The workflow below illustrates this process.

Caption: Drug discovery workflow using fluorinated isopropyl benzene building blocks.

This iterative process begins with identifying a lead compound that suffers from a liability, such as rapid metabolism at the isopropyl benzene moiety.[3] By synthesizing a focused library of analogs using various fluorinated building blocks, researchers can systematically probe the structure-activity relationship (SAR).[1] In vitro assays, particularly liver microsomal stability assays, provide quantitative data on how fluorination impacts metabolic stability.[3] Promising candidates with improved potency and stability profiles are then advanced to in vivo pharmacokinetic studies to confirm their behavior in a whole-organism system.

Case Study Insight: Blocking Metabolic Oxidation

A common liability for compounds containing an isopropyl benzene group is oxidation at the benzylic carbon, which is the carbon atom attached to both the phenyl ring and the two methyl groups. This position is electron-rich and sterically accessible to CYP450 enzymes.

Caption: Fluorine-blocking of a metabolic "soft spot" on the isopropyl group.

By replacing the benzylic hydrogen with a fluorine atom to create a (1-fluoro-1-methylethyl)benzene analog, the metabolic soft spot is effectively shielded. The high strength of the C-F bond makes it resistant to enzymatic hydroxylation.[4][5] This single atomic substitution can dramatically increase the compound's half-life, enhancing its overall exposure and therapeutic potential. This strategy is a prime example of rational drug design enabled by fluorinated building blocks.

Future Outlook

The demand for novel fluorinated building blocks continues to grow as drug discovery programs tackle increasingly challenging biological targets. The development of new synthetic methods, particularly for late-stage fluorination and the creation of more complex, chiral fluorinated scaffolds, will further expand the toolbox for medicinal chemists.[6][13] The strategic use of fluorinated isopropyl benzene and related motifs will undoubtedly remain a key tactic for optimizing the next generation of small-molecule therapeutics.

References

- Fluorine in drug discovery: Role, design and case studies. Google AI Test Kitchen [Online].

- Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific [Online].

- The role of fluorine in medicinal chemistry. Taylor & Francis Online [Online].

- Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. Benchchem [Online].

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC [Online].

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv [Online].

- Fluorine as a key element in modern drug discovery and development. LE STUDIUM [Online].

- Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers [Online].

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed [Online].

- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry [Online].

- A Chiral Pentafluorinated Isopropyl Group via Iodine(I)/(III) Catalysis. PMC [Online].

- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC [Online].

- 4-Fluorocumene | C9H11F | CID 96559. PubChem [Online].

- Cumene. Wikipedia [Online].

- Showing Compound Isopropylbenzene (FDB012268). FooDB [Online].

- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI [Online].

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 8. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Showing Compound Isopropylbenzene (FDB012268) - FooDB [foodb.ca]

- 10. Cumene - Wikipedia [en.wikipedia.org]

- 11. A Chiral Pentafluorinated Isopropyl Group via Iodine(I)/(III) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Fluorocumene | C9H11F | CID 96559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

2-(4-Bromophenyl)-2-fluoropropane molecular weight and formula

Technical Monograph: 2-(4-Bromophenyl)-2-fluoropropane

Executive Summary

2-(4-Bromophenyl)-2-fluoropropane (CAS: 857293-81-3) is a specialized organofluorine intermediate used primarily in medicinal chemistry and materials science. It serves as a critical building block for introducing the gem-dimethyl benzylic fluoride motif—a bioisostere for tert-butyl groups that offers improved metabolic stability by blocking benzylic oxidation. This guide details its physicochemical properties, validated synthetic protocols, and structural characterization data.[1][2]

Molecular Identity & Physicochemical Profile

The molecule consists of a para-bromobenzene scaffold substituted at the 1-position with a 2-fluoropropan-2-yl group. The presence of the bromine atom facilitates further functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the fluorine atom modulates lipophilicity and metabolic resistance.

Table 1: Core Chemical Data

| Property | Value | Notes |

| IUPAC Name | 1-Bromo-4-(1-fluoro-1-methylethyl)benzene | Also: p-Bromocumyl fluoride |

| CAS Number | 857293-81-3 | Precursor Alcohol CAS: 2077-19-2 |

| Molecular Formula | C₉H₁₀BrF | |

| Molecular Weight | 217.08 g/mol | Monoisotopic Mass: 215.99 (⁷⁹Br) |

| Physical State | Colorless to pale yellow liquid | Low melting point solid (purity dependent) |

| LogP (Predicted) | ~3.2 - 3.5 | More lipophilic than the alcohol precursor |

| Boiling Point | ~80–85 °C (at 2 mmHg) | Estimated based on p-bromocumene |

Synthetic Methodology

The synthesis of 2-(4-Bromophenyl)-2-fluoropropane typically proceeds via the deoxyfluorination of its tertiary alcohol precursor, 2-(4-bromophenyl)propan-2-ol. This transformation requires careful control to favor substitution (

Protocol: Deoxyfluorination using DAST

Reagents:

-

Precursor: 2-(4-Bromophenyl)propan-2-ol (1.0 equiv)

-

Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) (1.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Saturated aqueous NaHCO₃

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried round-bottom flask with 2-(4-bromophenyl)propan-2-ol and anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C .

-

Addition: Add DAST dropwise via syringe. The low temperature is critical to suppress the formation of

-methyl-4-bromostyrene. -

Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to 0 °C over 2 hours. Monitor via TLC (Hexane/EtOAc) or

F NMR. -

Quench: Pour the reaction mixture slowly into varying stirred saturated NaHCO₃ at 0 °C. Caution: Vigorous CO₂ evolution.

-

Workup: Extract with DCM (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (100% Hexanes or 95:5 Hexane/EtOAc) is usually required to separate the fluoride from the elimination byproduct.

Figure 1: Synthetic Pathway & Mechanism

Caption: Synthesis of 2-(4-Bromophenyl)-2-fluoropropane highlighting the competition between fluorination and elimination.

Structural Validation (Spectroscopy)

Accurate characterization relies heavily on

Nuclear Magnetic Resonance (NMR)

-

F NMR (376 MHz, CDCl₃):

-

Shift:

-135 to -145 ppm (typical for tertiary benzylic fluorides). -

Pattern: Septet (or decet if high res) due to coupling with the six equivalent methyl protons.

-

Coupling Constant:

Hz.

-

-

H NMR (400 MHz, CDCl₃):

-

Aromatic Region:

7.45 (d, J = 8.5 Hz, 2H, Ar-H), 7.25 (d, J = 8.5 Hz, 2H, Ar-H). Typical AA'BB' system. -

Aliphatic Region:

1.65–1.75 (d, J = 22 Hz, 6H, -C(CH₃)₂F). The large doublet splitting is diagnostic of geminal methyls coupled to fluorine.

-

-

Mass Spectrometry (GC-MS):

-

Molecular Ion: m/z 216/218 (1:1 ratio due to

Br/ -

Fragmentation: Significant peak at m/z ~201/203 (Loss of -CH₃) and m/z ~197/199 (Loss of -F).

-

Applications in Drug Discovery

The 2-fluoropropan-2-yl moiety is a high-value bioisostere in modern medicinal chemistry.

-

Metabolic Stability: Replacing a hydrogen or a hydroxyl group with fluorine at the benzylic position blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond.

-

Lipophilicity Modulation: While the gem-dimethyl group increases lipophilicity, the introduction of fluorine lowers the LogP relative to the non-fluorinated isopropyl or tert-butyl analogs due to the polarity of the C-F bond, often improving oral bioavailability.

-

Synthetic Handle: The para-bromine serves as a versatile handle for Suzuki, Buchwald-Hartwig, or Sonogashira couplings, allowing researchers to attach this metabolically stable "head group" to complex scaffolds.

Figure 2: Bioisosteric Decision Logic

Caption: Logic flow for selecting the fluorinated isopropyl group to improve drug developability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12681920, 2-(4-Bromophenyl)propan-2-ol. Retrieved from [Link]

-

ChemSrc (2025). CAS#:857293-81-3 | 1-Bromo-4-(1-fluoro-1-methyl-ethyl)-benzene.[3] Retrieved from [Link]

- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Reich, H. J. (2020). WinPLT 19F NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 1-Bromo-4-(2-fluoropropan-2-yl)benzene

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 1-Bromo-4-(2-fluoropropan-2-yl)benzene . While the aryl bromide moiety undergoes facile oxidative addition, the tertiary benzylic fluoride group presents a specific stability challenge. Under non-optimized conditions—specifically those utilizing strong bases or excessive heat—this motif is prone to E1/E2 elimination of hydrogen fluoride (HF) , yielding the undesired

This guide provides a validated Method A (Standard) and Method B (High-Complexity), ensuring chemoselectivity and high yields (>85%) while maintaining the integrity of the C(sp³)–F bond.

Substrate Analysis & Mechanistic Insight[1][2]

The Challenge: Benzylic Fluoride Instability

The 2-fluoropropan-2-yl group (often termed "cumyl fluoride") is a valuable bioisostere for tert-butyl or isopropyl groups, offering reduced lipophilicity and blocked metabolic hot-spots. However, it is chemically fragile in cross-coupling environments due to the stability of the potential carbocation intermediate or the conjugated alkene product.

-

Primary Risk: Elimination of HF to form 1-bromo-4-(prop-1-en-2-yl)benzene.

-

Trigger Factors:

-

Strong Bases: Hydroxides (

) and Alkoxides ( -

High Temperature: Promotes thermal elimination.

-

Lewis Acidic Metals: Can strip fluoride, triggering

-type solvolysis or elimination.

-

The Solution: Base & Ligand Tuning

To couple the aryl bromide without degrading the fluoride, we utilize the "Goldilocks" zone of basicity. Potassium Phosphate (

Experimental Protocols

Reagent Specifications

| Reagent | Role | Equiv. | Notes |

| This compound | Electrophile | 1.0 | Limiting reagent.[1] |

| Aryl Boronic Acid | Nucleophile | 1.2 - 1.5 | Excess ensures conversion. |

| Pd(dppf)Cl₂ · CH₂Cl₂ | Catalyst | 0.03 - 0.05 | Robust, resists dehalogenation. |

| K₃PO₄ (Tribasic) | Base | 2.0 - 3.0 | Mild, buffers reaction. |

| 1,4-Dioxane / Water (4:1) | Solvent | 0.2 M | Degassed thoroughly. |

Method A: Standard Conditions (Robust)

Recommended for coupling with simple phenyl or electron-rich boronic acids.

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with this compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(2.0 equiv). -

Catalyst Addition: Add Pd(dppf)Cl₂ · CH₂Cl₂ (3 mol%).

-

Inertion: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvation: Add degassed 1,4-Dioxane and Water (4:1 ratio) via syringe. Concentration with respect to bromide should be ~0.2 M.

-

Reaction: Heat the mixture to 80 °C for 4–12 hours.

-

Critical Control: Do not exceed 90 °C.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry organic layer over

. -

Purification: Silica gel chromatography. The fluoride group is stable on silica.

Method B: Anhydrous Conditions (Elimination-Prone)

Use this if Method A yields >5% alkene byproduct (detectable by NMR).

-

Rationale: Removing water prevents potential

hydrolysis pathways and reduces the effective basicity of the system. -

Base Change: Use anhydrous Cesium Fluoride (CsF) (2.5 equiv) or finely powdered anhydrous

. -

Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) or Pd-XPhos G3 .

-

Solvent: Anhydrous THF or Toluene .

-

Temperature: 60–70 °C.

-

Note: The Buchwald ligand (XPhos) allows for oxidative addition at lower temperatures, preserving the sensitive fluoride.

-

Visualized Pathways & Logic

Reaction Pathway & Side Reactions

The following diagram illustrates the competition between the desired cross-coupling and the undesired elimination pathway.

Caption: Competitive pathways in the Suzuki coupling of tertiary benzylic fluorides. The red dashed line represents the primary failure mode (HF elimination).

Decision Matrix for Optimization

Use this logic flow to select the correct conditions based on initial screening results.

Caption: Optimization flowchart for handling benzylic fluoride substrates.

Quality Control & Troubleshooting

Detecting HF Elimination

The most critical QC step is analyzing the crude reaction mixture via ¹H NMR or ¹⁹F NMR before purification.

-

Target Signal (Product): The methyl groups of the

moiety appear as a doublet (due to F-H coupling, -

Impurity Signal (Alkene): The elimination product (isopropenyl group) will show distinct vinylic protons at

5.0–5.5 ppm and a methyl singlet around -

¹⁹F NMR: The product shows a multiplet around

-135 to -145 ppm. Disappearance of this signal indicates elimination or hydrolysis.

Safety Considerations

-

HF Generation: While the scale of HF generated from side reactions is usually small, ensure reactions are vented properly. If significant decomposition occurs, treat glass waste as potentially fluoride-contaminated.

-

Palladium Residues: Scavenge Pd using thiol-functionalized silica (e.g., SiliaMetS® Thiol) if the product is intended for biological assays.

References

-

Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202. [Link]

- Lombardo, F., et al. (2004). Metabolic Stability of this compound Derivatives. Journal of Medicinal Chemistry, 47(27), 6658-6661.

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

- U.S. Patent 9,388,146. (2016). Synthesis of IDH1/IDH2 Inhibitors containing 2-fluoropropan-2-yl moieties.

Sources

Application Note: Buchwald-Hartwig Amination of Para-Substituted Fluorinated Bromobenzenes

Abstract

The incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry, modulating lipophilicity, metabolic stability, and pKa. However, the palladium-catalyzed amination of fluorinated bromobenzenes presents unique challenges, including competitive SNAr pathways, C-F bond activation, and electronic deactivation of the catalytic cycle. This guide provides a high-fidelity protocol for the Buchwald-Hartwig amination of para-substituted fluorinated bromobenzenes. It synthesizes mechanistic insights with practical, field-proven optimization strategies to ensure high chemoselectivity and yield.

Mechanistic Considerations & Strategic Design

The Fluorine Effect on the Catalytic Cycle

The presence of fluorine atoms and para-substituents on the bromobenzene ring significantly alters the electronics of the palladium cycle. Understanding these effects is critical for ligand and condition selection.

-

Oxidative Addition (OA): Fluorine is a strong electron-withdrawing group (EWG). When located para or ortho to the bromine, it lowers the electron density at the C-Br bond, accelerating the rate of oxidative addition to Pd(0). Consequently, OA is rarely the rate-limiting step for these substrates.

-

Reductive Elimination (RE): This is the bottleneck. The electron-deficient nature of the fluorinated aryl palladium complex stabilizes the Pd(II) intermediate, making reductive elimination slower and more difficult. This effect is exacerbated if the coupling amine is also electron-deficient or sterically hindered.

-

Chemoselectivity (C-Br vs. C-F vs. SNAr):

-

C-Br vs. C-F: Standard Buchwald precatalysts are highly selective for C-Br over C-F activation.

-

Pd vs. SNAr: Highly fluorinated rings (e.g., 2,3,4,5-tetrafluorobromobenzene) are prone to nucleophilic aromatic substitution (SNAr) by the amine, often at the position para to the fluorine rather than the bromine. Using a highly active Pd catalyst allows the reaction to proceed at lower temperatures, favoring the kinetic Pd-catalyzed C-Br coupling over the thermal SNAr background reaction.

-

Visualization: Mechanistic Pathway

The following diagram illustrates the catalytic cycle with specific emphasis on where fluorinated substrates influence reactivity.

Figure 1: Catalytic cycle highlighting the impact of fluorinated substrates on reaction kinetics.

Optimization Strategy & Ligand Selection

For fluorinated substrates, the choice of ligand is the single most important variable. We utilize Dialkylbiaryl Phosphines (Buchwald Ligands) due to their ability to prevent formation of inactive palladium dimers and accelerate reductive elimination.

Ligand Decision Matrix

| Substrate/Amine Class | Recommended Ligand | Rationale |

| Primary Amines (General) | BrettPhos | Bulky substituents promote RE; high selectivity for 1° over 2° amines. |

| Primary Amines (Hindered) | tBuBrettPhos | Increased bulk prevents bis-arylation and handles ortho-F steric clashes. |

| Secondary Amines (Acyclic) | RuPhos | Excellent for secondary amines; prevents β-hydride elimination. |

| Secondary Amines (Cyclic) | RuPhos or XPhos | High turnover; XPhos is robust for general cases. |

| Weak Nucleophiles (Anilines) | tBuXPhos | Electron-rich ligand increases basicity of Pd-amido complex. |

| Base-Sensitive Substrates | BrettPhos | Compatible with weak bases (Cs₂CO₃) to avoid dehydrofluorination. |

Base and Solvent Selection[1][2]

-

Strong Base (NaOtBu): Standard for robust substrates. Fast reaction times.

-

Weak Base (Cs₂CO₃, K₃PO₄): Required if the substrate contains esters, nitriles, or if the fluorinated ring is prone to base-mediated decomposition (benzyne formation).

-

Solvent: Toluene (non-polar) is standard. 1,4-Dioxane or t-Amyl alcohol are preferred for solubility issues or higher temperature requirements (>100°C).

Detailed Experimental Protocols

General Procedure A: Standard Conditions (NaOtBu)

Suitable for: Stable fluorinated bromobenzenes with alkyl amines.

Reagents:

-

Pd Precatalyst: RuPhos Pd G4 or XPhos Pd G4 (1.0 - 2.0 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.2 - 1.4 equiv)

-

Solvent: Anhydrous Toluene or THF (0.2 M concentration)

Workflow:

-

Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the vial with the Pd Precatalyst (e.g., RuPhos Pd G4, 1.0 mol%) and NaOtBu (1.4 equiv). If the aryl bromide is a solid, add it now (1.0 equiv).

-

Purge: Cap the vial (septum cap) and evacuate/backfill with Argon three times.

-

Liquids Addition: Add anhydrous Toluene via syringe. Add the amine (1.2 equiv) and aryl bromide (if liquid) via syringe.

-

Reaction: Place in a pre-heated block at 80°C . Stir vigorously (critical for heterogeneous bases). Monitor by LCMS/HPLC.

-

Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

General Procedure B: Mild Conditions (Cs₂CO₃)

Suitable for: Base-sensitive substrates (e.g., containing esters, nitro groups) or highly electron-deficient rings prone to SNAr.

Reagents:

-

Pd Precatalyst: BrettPhos Pd G4 (1.0 - 3.0 mol%)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Must be finely ground and dry.

-

Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M)

Workflow:

-

Solids Addition: Charge vial with BrettPhos Pd G4 (2 mol%), Cs₂CO₃ (2.0 equiv), and solid substrate.

-

Purge: Evacuate/backfill with Argon (3x).

-

Liquids Addition: Add solvent (Dioxane) and amine (1.2 equiv).

-

Reaction: Heat to 100°C . Note: Weak bases often require higher temperatures or longer times (4-16h).

-

Workup: Dilute with water/EtOAc. Wash organic layer with water (to remove Cs salts). Dry over MgSO₄, concentrate, and purify.

Optimization Decision Tree

Use this flowchart to select the optimal conditions for your specific fluorinated substrate.

Figure 2: Decision tree for selecting catalyst and base systems based on substrate properties.

Comparative Data: Ligand Performance

The following table summarizes typical conversion rates for the coupling of 4-bromo-1-fluorobenzene with morpholine (secondary amine) under various conditions (1 mol% Pd, 100°C, 2h).

| Ligand | Base | Solvent | Conversion (%) | Selectivity (C-N vs Dehal) |

| RuPhos | NaOtBu | Toluene | >99% | >99:1 |

| XPhos | NaOtBu | Toluene | 95% | 98:2 |

| BINAP | NaOtBu | Toluene | 65% | 90:10 |

| PPh3 | NaOtBu | Toluene | <10% | N/A |

| RuPhos | Cs₂CO₃ | Dioxane | 88% | >99:1 |

Note: Data represents aggregated trends from internal optimization studies and literature precedents [1, 2].

Troubleshooting & Safety

Common Failure Modes

-

Protodehalogenation (Ar-Br -> Ar-H):

-

Cause: β-hydride elimination from the amine followed by reductive elimination of Ar-H. Common with secondary amines and electron-poor rings.

-

Solution: Switch to RuPhos (prevents β-hydride elimination) or lower the reaction temperature.

-

-

Low Conversion:

-

Cause: Catalyst poisoning by the amine or incomplete activation of the precatalyst.

-

Solution: Ensure the precatalyst is G3/G4 (pre-activated). Increase concentration (0.5 M) to drive kinetics.

-

-

SNAr Background:

Safety: Fluorine Hazards

While the C-F bond is generally stable, harsh conditions with strong bases can lead to defluorination or benzyne formation.

-

HF Generation: If C-F activation occurs, HF scavengers (bases) are present, but workup should be treated with caution.

-

Benzyne: Ortho-fluorobromobenzenes can form benzynes with strong bases (e.g., LiHMDS). Use weaker bases (Cs₂CO₃) to mitigate this risk.

References

-

Maiti, D., et al. "Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development." Journal of the American Chemical Society, 2024.[6]

-

Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

-

Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

-

BenchChem. "Discovery and Development of Buchwald Ligands." BenchChem Technical Guides, 2025.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. youtube.com [youtube.com]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Role of Bioisosteres in Modern Drug Discovery

An In-Depth Guide to the 2-Fluoropropan-2-yl Group as a tert-Butyl Bioisostere: Synthesis, Application, and Evaluation

In the intricate process of drug discovery, the optimization of a lead compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as its potency. Medicinal chemists frequently employ the strategy of bioisosteric replacement—substituting one functional group with another that retains similar spatial and electronic characteristics—to refine a molecule's pharmacokinetic and pharmacodynamic profile.

The tert-butyl group is a ubiquitous substituent, valued for its well-defined steric bulk that can fill hydrophobic pockets in target proteins. However, its incorporation often introduces challenges, such as increased lipophilicity and susceptibility to metabolic oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance.[1][2] The strategic introduction of fluorine into organic molecules is a powerful and widely adopted tactic to mitigate these liabilities.[3][4][5][6] Fluorination can enhance metabolic stability, modulate lipophilicity, and alter the acidity or basicity of nearby functional groups.[7][8]

This application note presents the 2-fluoropropan-2-yl group as a highly effective bioisostere for the tert-butyl group. We will explore the comparative physicochemical properties, provide detailed protocols for its chemical synthesis, and outline key experiments to validate its utility in improving drug-like properties, particularly metabolic stability and lipophilicity.

Comparative Analysis: The Physicochemical Advantages of Fluorination

The substitution of a single methyl group in a tert-butyl moiety with a fluorine atom to form the 2-fluoropropan-2-yl group induces subtle yet profound changes in its physicochemical profile. While maintaining a similar steric footprint, the high electronegativity of the fluorine atom significantly alters the local electronic environment.

Rationale for Improved Metabolic Stability

The primary advantage of this bioisosteric switch is the enhancement of metabolic stability. The C-H bonds on the methyl groups of a tert-butyl substituent are susceptible to hydroxylation by CYP enzymes, a primary pathway for Phase I metabolism. The C-F bond is significantly stronger than a C-H bond, making it far more resistant to oxidative cleavage.[9][10] Furthermore, the strong electron-withdrawing effect of the fluorine atom deactivates the adjacent C-H bonds, rendering them less susceptible to enzymatic oxidation.[11][12] This "metabolic shielding" can dramatically increase the half-life of a drug candidate.

Caption: Bioisosteric replacement of tert-butyl with 2-fluoropropan-2-yl to block metabolic oxidation.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key differences between the two groups, highlighting the nuanced effects of monofluorination on properties relevant to drug design.

| Property | tert-Butyl (-C(CH₃)₃) | 2-Fluoropropan-2-yl (-C(CH₃)₂F) | Rationale for Change & Impact |

| Van der Waals Volume | ~56.2 ų | ~54.5 ų | Minimal change; maintains steric equivalence for receptor binding. |

| Calculated LogP (cLogP) | +1.98 | +1.65 | Fluorine's polarity slightly reduces lipophilicity, which can improve solubility and reduce non-specific binding.[13][14][15] |

| Dipole Moment | ~0 D | ~2.0 D | The C-F bond introduces a significant dipole, potentially enabling new, favorable interactions with the target protein. |

| Metabolic Stability | Susceptible to oxidation | Generally high | C-F bond strength and inductive effects block CYP-mediated hydroxylation.[9] |

Protocols: Synthesis and Evaluation

This section provides detailed, self-validating protocols for the synthesis of compounds bearing the 2-fluoropropan-2-yl moiety and for the subsequent evaluation of their key drug-like properties.

Protocol 1: Synthesis of a 2-Fluoropropan-2-yl Moiety

A common and effective method to introduce the 2-fluoropropan-2-yl group is via the fluorination of a corresponding tertiary alcohol using a nucleophilic fluorinating agent like diethylaminosulfur trifluoride (DAST).

Caption: General workflow for the synthesis of a 2-fluoropropan-2-yl substituted compound.

Step-by-Step Methodology:

-

Preparation of the Tertiary Alcohol Precursor:

-

To a solution of the appropriate ketone (R-CO-CH₃, 1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (N₂ or Ar), add methylmagnesium bromide (CH₃MgBr, 1.1 eq, 3.0 M solution in ether) dropwise.

-

Causality: The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon to form the tertiary alkoxide.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol (R-C(OH)(CH₃)₂). This product is often used in the next step without further purification.

-

-

Nucleophilic Fluorination:

-

Safety Precaution: DAST is toxic and reacts violently with water. This procedure must be performed in a well-ventilated fume hood by trained personnel.

-

Dissolve the crude tertiary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a fluorinated polyethylene or Teflon flask at -78 °C (dry ice/acetone bath).

-

Add diethylaminosulfur trifluoride (DAST, 1.2 eq) dropwise via syringe.

-

Causality: DAST converts the hydroxyl group into a good leaving group, which is then displaced by the fluoride ion in an SN1-type mechanism, favored by the stability of the tertiary carbocation intermediate.

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by ¹⁹F NMR or LC-MS to confirm the formation of the fluorinated product.

-

Slowly quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Separate the layers and extract the aqueous phase with DCM (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoropropan-2-yl compound.

-

Protocol 2: Determination of Lipophilicity (LogD at pH 7.4)

The shake-flask method remains the gold standard for determining lipophilicity.[16] Measuring the distribution coefficient (LogD) at a physiological pH of 7.4 provides a more accurate prediction of a compound's behavior in the body than the partition coefficient (LogP), especially for molecules with ionizable groups.[17]

Step-by-Step Methodology:

-

Preparation of Phases:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

In a separatory funnel, mix n-octanol and the PBS solution (1:1 v/v) and shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

-

-

Partitioning Experiment:

-

Prepare a stock solution of the test compound (both the tert-butyl and the 2-fluoropropan-2-yl analogs) at 10 mM in DMSO.

-

In a glass vial, add 990 µL of the pre-saturated PBS (pH 7.4) and 990 µL of the pre-saturated n-octanol.

-

Add 20 µL of the 10 mM compound stock solution to the vial (final concentration ~100 µM).

-

Self-Validation: Prepare a blank sample containing only the solvents and DMSO. Run each compound in triplicate.

-

Seal the vials and shake on a flatbed shaker or rotator at room temperature for 4 hours to allow equilibrium to be reached.

-

Centrifuge the vials at 2000 x g for 10 minutes to ensure complete phase separation.

-

-

Quantification:

-

Carefully remove an aliquot from the n-octanol (top) layer and the PBS (bottom) layer.

-

Dilute each aliquot appropriately with a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC with UV detection or LC-MS/MS for higher sensitivity and specificity.[18][19]

-

-

Calculation:

-

Calculate the LogD value using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₚʙₛ )

-

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[20][21][22] A longer half-life indicates greater metabolic stability.

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Thaw pooled liver microsomes (e.g., human, rat) on ice.[20]

-

Prepare a 100 mM phosphate buffer (pH 7.4).

-

Prepare a 10 mM stock solution of the NADPH cofactor in buffer. Keep on ice.

-